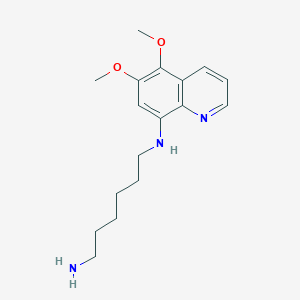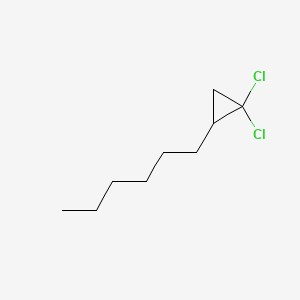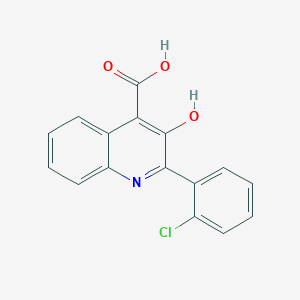
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxyquinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)quinoline-4-carboxylic acid: Lacks the hydroxyl group, which may affect its biological activity.
3-Hydroxyquinoline-4-carboxylic acid: Lacks the chlorophenyl group, which may influence its chemical reactivity and applications.
2-(2-Bromophenyl)-3-hydroxyquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
Uniqueness
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of both the chlorophenyl and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Propriétés
Numéro CAS |
5443-24-3 |
|---|---|
Formule moléculaire |
C16H10ClNO3 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-7-3-1-5-9(11)14-15(19)13(16(20)21)10-6-2-4-8-12(10)18-14/h1-8,19H,(H,20,21) |
Clé InChI |
ABLRFLLYVZBSPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3Cl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


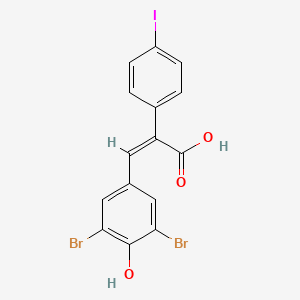


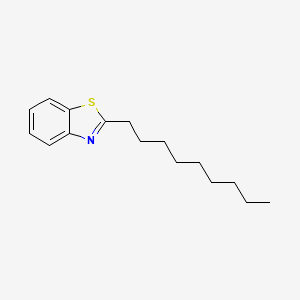
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
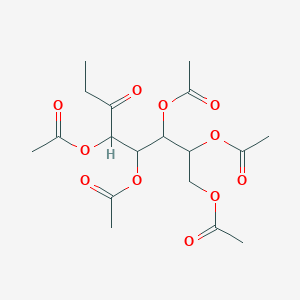
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)
